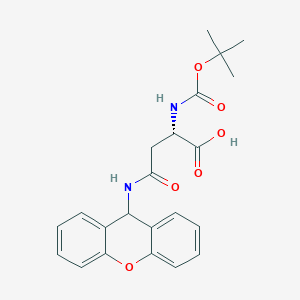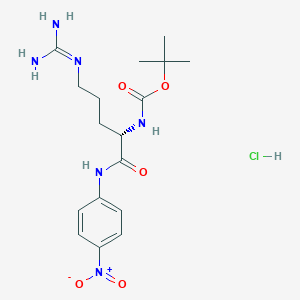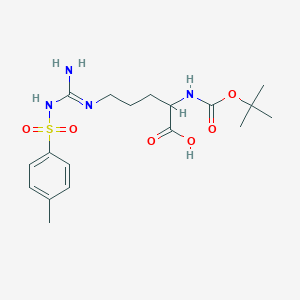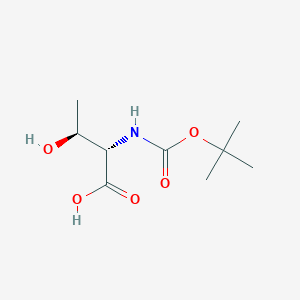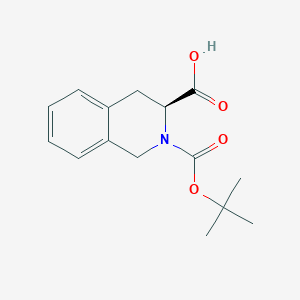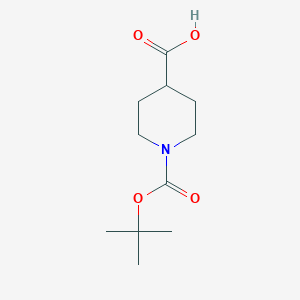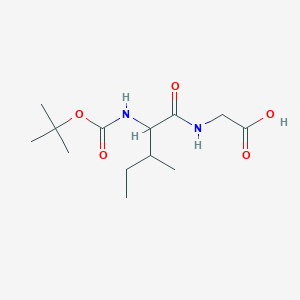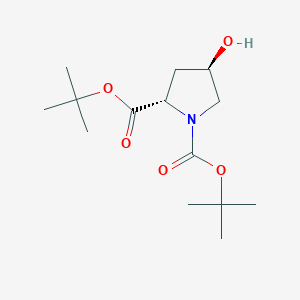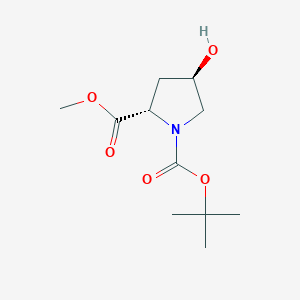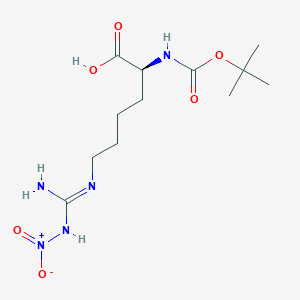
Boc-D-phénylalanine
Vue d'ensemble
Description
Boc-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
Molecular Structure Analysis
The molecular formula of Boc-D-phenylalanine is C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .
Chemical Reactions Analysis
Boc-D-phenylalanine is suitable for Boc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Boc-D-phenylalanine is a white crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, ethanol, and DMF . The melting point is 84-86 °C . The specific optical rotation is [α]20D-22.5 ° -25.5 °(0.5-2.0 mg/ml, ethanol) .
Applications De Recherche Scientifique
Synthèse chimique
La Boc-D-phénylalanine est un composé clé utilisé dans la synthèse de divers composés organiques . C'est un réactif polyvalent qui peut être utilisé pour introduire la fraction phénylalanine dans une molécule plus grande, ce qui est souvent crucial pour l'activité biologique du produit final .
Recherche sur les peptides
La this compound est couramment utilisée dans la recherche sur les peptides. Le groupe Boc (tert-butoxycarbonyle) est un groupe protecteur utilisé dans la synthèse des peptides. Il empêche la formation indésirable de liaisons peptidiques, permettant la construction étape par étape de peptides complexes .
Nanotechnologie
La this compound a été utilisée dans l'auto-assemblage de nanotubes dipeptidiques à l'intérieur de fibres polymères électrofilées . Ces nanofibres présentent de fortes propriétés piézoélectriques lorsqu'une force mécanique périodique est appliquée .
Matériaux piézoélectriques
Les biomatériaux dipeptidiques, y compris la this compound, sont de puissants matériaux piézoélectriques qui peuvent convertir les forces mécaniques appliquées en électricité . Cette propriété les rend utiles dans le développement de sources d'énergie biologique .
Polymères biocompatibles
La this compound a été utilisée dans le développement de réseaux électrofilés hybrides à grande échelle contenant des nanotubes incorporés dans des polymères biocompatibles . Ces structures peuvent générer de la tension, du courant et une densité de puissance, ce qui les rend appropriées pour diverses applications biomédicales .
Thérapie de chélation
La this compound et ses dérivés ont été étudiés pour leur utilisation potentielle en thérapie de chélation
Mécanisme D'action
Target of Action
Boc-D-phenylalanine primarily targets enzymes such as carboxypeptidase A, endorphinase, and enkephalinase . These enzymes play crucial roles in various biochemical processes, including the breakdown of proteins and peptides, and the regulation of pain and mood through the modulation of endorphin levels .
Mode of Action
As an inhibitor of carboxypeptidase A, endorphinase, and enkephalinase, Boc-D-phenylalanine prevents these enzymes from carrying out their normal functions . This results in an increase in the production of endorphins, which are natural pain-relieving compounds in the body .
Biochemical Pathways
Boc-D-phenylalanine is involved in the phenylalanine metabolic pathway . This pathway is crucial for the synthesis of other important compounds such as tyrosine, dopamine, noradrenaline, and thyroxine . By inhibiting certain enzymes in this pathway, Boc-D-phenylalanine can affect the production and regulation of these compounds .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carboxypeptidase A, endorphinase, and enkephalinase by Boc-D-phenylalanine leads to an increase in endorphin production . This results in diminished pain, as endorphins are the body’s natural painkillers . Additionally, the compound’s action on the phenylalanine metabolic pathway can influence the levels of other compounds such as tyrosine, dopamine, noradrenaline, and thyroxine .
Action Environment
The action, efficacy, and stability of Boc-D-phenylalanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target enzymes . Moreover, factors such as temperature and the presence of other compounds can also influence its action .
Analyse Biochimique
Biochemical Properties
Boc-D-phenylalanine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .
Cellular Effects
The effects of Boc-D-phenylalanine on cells and cellular processes are complex and multifaceted. For example, D-Phenylalanine, a carboxypeptidase A, endorphinase, and enkephalinase inhibitor, enhances endorphin production and diminishes pain. This suggests that Boc-D-phenylalanine may have similar effects, given its structural similarity to D-Phenylalanine.
Molecular Mechanism
Boc-D-phenylalanine exerts its effects at the molecular level through various mechanisms. It is involved in the formation of nanotubes embedded in biocompatible polymers, exhibiting strong piezoelectric properties when a periodic mechanical force is applied . This indicates that Boc-D-phenylalanine can convert applied mechanical forces into electricity, which is a unique property among biochemical compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-phenylalanine can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that Boc-D-phenylalanine has a melting point between 78-87 °C and is stored at temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of Boc-D-phenylalanine can vary with different dosages in animal models. For instance, phenylalanine has been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in PKU genetic mice and rats submitted to different HPA models
Metabolic Pathways
Boc-D-phenylalanine is involved in the phenylalanine metabolism pathway . Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and suppressing appetite .
Subcellular Localization
It is known that the localization of three phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) from Scutellaria baicalensis was examined in onion epidermal cells . These genes encode key enzymes in the phenylpropanoid pathway for the synthesis of flavones, which may suggest potential subcellular localizations for Boc-D-phenylalanine.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348469 | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18942-49-9 | |
| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Boc-D-Phenylalanine interact with molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine?
A1: Boc-D-Phenylalanine, the D-enantiomer of Boc-L-Phenylalanine, interacts with MIPs designed for Boc-L-Phenylalanine, but with lower affinity. This difference in binding affinity arises from the specific spatial arrangement of binding sites within the MIP, tailored for the L-enantiomer. [, , ] Kinetic studies indicate that the imprinted polymer exhibits a faster adsorption rate for the template molecule (Boc-L-Phenylalanine) compared to the D-enantiomer. [] This preferential binding suggests that the imprinted sites within the polymer are more complementary to the template's configuration, leading to stronger interactions and slower dissociation.
Q2: What is the role of Boc-D-Phenylalanine in studying the selectivity of MIPs?
A2: Boc-D-Phenylalanine serves as a crucial analogue in selectivity studies of molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine. By comparing the binding behavior of both enantiomers, researchers can evaluate the MIP's ability to discriminate between structurally similar molecules. [, ] This discrimination arises from the difference in the strength of molecular interactions, like hydrogen bonding, between the enantiomers and the MIP. [, ] Studies have demonstrated that MIPs preferentially bind Boc-L-Phenylalanine, indicating successful imprinting and enantioselective recognition. [, ]
Q3: How does the mobile phase composition affect the retention behavior of Boc-D-Phenylalanine on MIPs?
A3: The mobile phase composition plays a significant role in the retention behavior of Boc-D-Phenylalanine on MIPs during HPLC analysis. [] Generally, an inverse relationship exists between the hydrogen bonding potential of the mobile phase and the retention time of the D-enantiomer. [] Mobile phases with lower hydrogen bonding capacity lead to stronger interactions between Boc-D-Phenylalanine and the MIP, resulting in increased retention times. This effect highlights the importance of optimizing mobile phase conditions for achieving efficient separation and analysis of enantiomers on MIP stationary phases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



